molecular formula C8H13NO4 B3028055 1-Azaspiro[3.3]heptane hemioxalate CAS No. 1523571-15-4

1-Azaspiro[3.3]heptane hemioxalate

Cat. No. B3028055
CAS RN: 1523571-15-4
M. Wt: 187.19
InChI Key: DTRPZGPEQYYHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaspiro[3.3]heptane derivatives are a class of spirocyclic compounds that have garnered interest in medicinal chemistry due to their unique structural features and potential pharmacological properties. These compounds are characterized by a spirocyclic structure that includes a nitrogen atom within the ring system, which can influence their chemical and physical properties, as well as their biological activity .

Synthesis Analysis

The synthesis of azaspiro[3.3]heptane derivatives has been explored through various routes. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through scalable routes, providing a platform for further selective derivatization . Similarly, 2,6-diazaspiro[3.3]heptanes were synthesized and applied in Pd-catalyzed aryl amination reactions, demonstrating the versatility of these compounds in synthetic chemistry . Asymmetric synthesis has also been achieved, yielding enantiomerically pure 1-substituted 2-azaspiro[3.3]heptanes, which are important motifs in drug discovery . Additionally, the synthesis of 2-oxa-6-azaspiro[3.3]heptane sulfonate salts has been improved, resulting in more stable and soluble products .

Molecular Structure Analysis

The molecular structure of azaspiro[3.3]heptane derivatives is crucial for their biological activity. For example, the stereochemistry of these compounds has been shown to be significant in the development of quinolone antibacterial agents, with certain stereoisomers displaying more potent activity against various pathogens . Structural and vibrational analyses of these compounds, such as 2-(phenylmethyl)-2-azaspiro[5.11]heptadecane-1,3,7-trione, have been conducted using techniques like Density Functional Theory, providing insights into their stability and potential as anticancer drugs .

Chemical Reactions Analysis

Azaspiro[3.3]heptane derivatives participate in a variety of chemical reactions, which can be utilized for further functionalization and development of novel compounds. The bifunctional nature of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate allows for selective derivatization on the azetidine and cyclobutane rings . The 2,6-diazaspiro[3.3]heptane building block has been shown to be useful in arene amination reactions . These reactions are important for the exploration of chemical space and the discovery of new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of azaspiro[3.3]heptane derivatives are influenced by their spirocyclic structure. For instance, the introduction of a spirocyclic center has been found to lower the logD 7.4 of molecules, which is a measure of their lipophilicity, potentially improving their pharmacokinetic properties . The solubility and stability of these compounds can also be enhanced by forming sulfonate salts, as demonstrated with 2-oxa-6-azaspiro[3.3]heptane . Understanding these properties is essential for the design of compounds with favorable drug-like characteristics.

Mechanism of Action

properties

IUPAC Name

1-azaspiro[3.3]heptane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11N.C2H2O4/c2*1-2-6(3-1)4-5-7-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMKRJIGDQCVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCN2.C1CC2(C1)CCN2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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